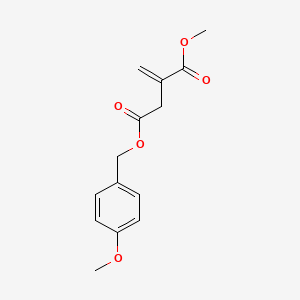
Methyl 4-(4-methoxybenzyl)itaconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-methoxybenzyl)itaconate is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Methyl 4-(4-methoxybenzyl)itaconate has garnered attention for its anti-inflammatory and immunomodulatory properties. Itaconate derivatives are known to modulate immune responses and exhibit protective effects against various inflammatory conditions.
Case Study: Anti-Inflammatory Mechanisms
- Mechanism of Action : this compound acts through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. It enhances the activity of the Nrf2 pathway, which is crucial for antioxidant responses in cells exposed to oxidative stress .
- Research Findings : A study demonstrated that derivatives of itaconate, including this compound, significantly reduced inflammation in models of rheumatoid arthritis, showcasing their potential as therapeutic agents for autoimmune diseases .
Polymer Science
The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties.
Applications in Copolymerization
- Copolymers : this compound can be copolymerized with other monomers to create materials with specific mechanical and thermal properties. Its unique structure allows for improved interaction with various substrates, making it suitable for applications in coatings and adhesives .
- Table: Properties of Copolymers
| Property | This compound Copolymer | Control Polymer |
|---|---|---|
| Tensile Strength | Higher | Lower |
| Thermal Stability | Enhanced | Standard |
| Biocompatibility | Excellent | Moderate |
Therapeutic Applications
The therapeutic implications of this compound extend beyond anti-inflammatory effects to potential applications in treating skin conditions.
Case Study: Treatment of Alopecia Areata
- Topical Application : A prodrug form of itaconate derivatives has been developed to enhance skin penetration and promote hair growth. This compound showed promise in preclinical trials, significantly stimulating hair regrowth in animal models .
- Mechanism : The compound modulates inflammatory pathways that are typically involved in hair loss, thus presenting a novel approach to treating alopecia areata .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Methyl 4-(4-methoxybenzyl)itaconate, and how is reaction success validated?
- Answer: Synthesis often involves condensation reactions between 4-methoxybenzyl derivatives and itaconic acid esters. For example, trichlorotriazine-mediated coupling with 4-methoxyphenol has been utilized . Validation relies on spectroscopic techniques:
- NMR: Methoxy groups appear at δ ~55.1 ppm (¹H) and ~3.87 ppm (¹³C) .
- HRMS: Molecular ion peaks (e.g., m/z 695.2954 for related derivatives) confirm molecular weight .
- IR: Ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) are diagnostic .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features indicate structural integrity?
- Answer: Key techniques include:
- ¹H/¹³C NMR: Aromatic protons (δ 6.90–8.04 ppm) and methoxy signals (δ 3.87 ppm) confirm substitution patterns .
- HRMS: Exact mass matching (<2 ppm error) validates purity .
- FT-IR: Ester and ether functional groups are identified via carbonyl (1700 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Answer:
- Microwave-assisted synthesis reduces reaction time (e.g., 6 minutes at 300 W) and improves yields (up to 94%) by enhancing reaction homogeneity .
- Solvent selection: Toluene with benzoyl peroxide (BPO) as an initiator at 50°C promotes controlled polymerization of itaconate derivatives .
- Catalyst screening: Silica gel as a solid support minimizes side reactions in solvent-free conditions .
Q. What strategies resolve contradictions in spectral data during derivative synthesis?
- Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping peaks in complex aromatic regions .
- Isotopic labeling: Traces unexpected byproducts (e.g., brominated impurities in halogenated solvents ).
- Alternative ionization methods (ESI vs. FAB): Address discrepancies in HRMS data .
Q. How does the 4-methoxybenzyl group influence the compound’s reactivity in polymerization studies?
- Answer:
- Steric effects: The bulky benzyl group slows propagation rates in radical polymerization, favoring controlled molecular weight distributions .
- Thermal stability: Methoxy substituents enhance thermal resistance (TGA data shows decomposition >250°C in related polymers) .
- Solubility: Polar ether groups improve solubility in aprotic solvents (e.g., DMF, THF), facilitating solution-phase reactions .
Q. Methodological Recommendations
- Reproducibility: Always cross-validate synthetic routes using multiple characterization techniques (e.g., NMR + HRMS) to rule out batch-dependent impurities .
- Data Interpretation: Use computational tools (e.g., Gaussian 03W) to model electronic effects of substituents on reactivity .
- Contradiction Analysis: Replicate conflicting studies under standardized conditions (e.g., solvent purity, temperature control) to isolate variables .
特性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
4-O-[(4-methoxyphenyl)methyl] 1-O-methyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C14H16O5/c1-10(14(16)18-3)8-13(15)19-9-11-4-6-12(17-2)7-5-11/h4-7H,1,8-9H2,2-3H3 |
InChIキー |
CXWOMESUUNORHK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















